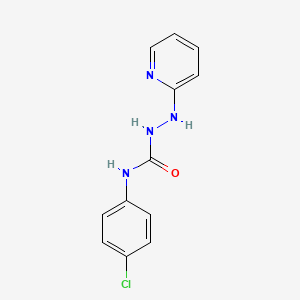
N-(4-chlorophenyl)-2-(2-pyridinyl)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-(2-pyridinyl)hydrazinecarboxamide (CPTH) is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in cancer therapy. CPTH has been shown to inhibit the activity of histone acetyltransferases (HATs), which are enzymes that play a crucial role in regulating gene expression.
Mechanism of Action
N-(4-chlorophenyl)-2-(2-pyridinyl)hydrazinecarboxamide inhibits the activity of HATs, which are enzymes that add acetyl groups to histones, a process that regulates gene expression. By inhibiting HAT activity, this compound alters the expression of genes involved in cell growth and division, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. It has also been shown to induce apoptosis in cancer cells, leading to cell death. Additionally, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-chlorophenyl)-2-(2-pyridinyl)hydrazinecarboxamide in lab experiments is its specificity towards HATs, which makes it a valuable tool for studying the role of HATs in gene expression. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells and lead to false results.
Future Directions
Future research on N-(4-chlorophenyl)-2-(2-pyridinyl)hydrazinecarboxamide could focus on identifying its potential as a therapeutic agent for specific types of cancer. Additionally, research could focus on developing more potent and selective inhibitors of HATs, which could have fewer side effects and be more effective in treating cancer. Furthermore, research could investigate the potential of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-2-(2-pyridinyl)hydrazinecarboxamide involves the reaction of 4-chlorobenzoic acid with hydrazine hydrate to yield 4-chlorobenzohydrazide. The 4-chlorobenzohydrazide is then reacted with 2-pyridinecarboxaldehyde to yield this compound. The purity of this compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Scientific Research Applications
N-(4-chlorophenyl)-2-(2-pyridinyl)hydrazinecarboxamide has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy. Additionally, this compound has been shown to induce apoptosis (cell death) in cancer cells, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(pyridin-2-ylamino)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c13-9-4-6-10(7-5-9)15-12(18)17-16-11-3-1-2-8-14-11/h1-8H,(H,14,16)(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVCINNDIQSTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

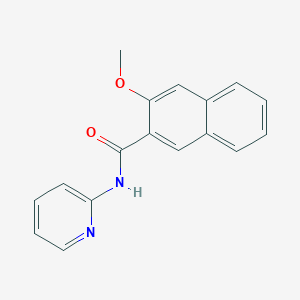
![4-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B6141295.png)

![N-[2-(aminocarbonyl)phenyl]-2-bromobenzamide](/img/structure/B6141311.png)

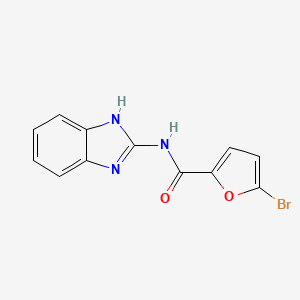
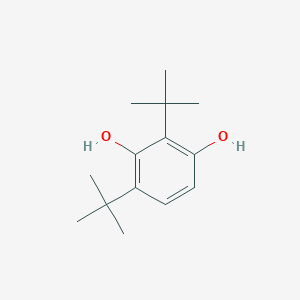
![N-[4-(aminosulfonyl)benzyl]-4-fluorobenzenesulfonamide](/img/structure/B6141346.png)
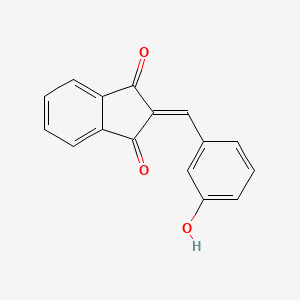
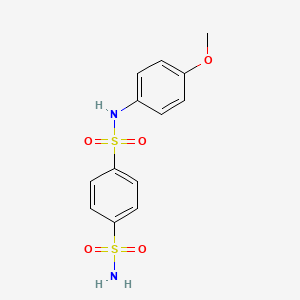
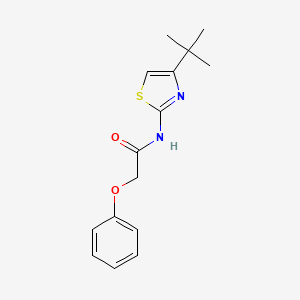
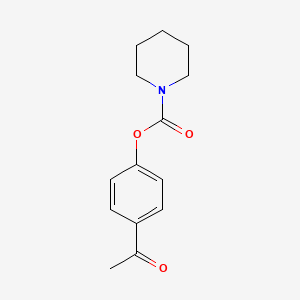

![ethyl 3-amino-5-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B6141379.png)